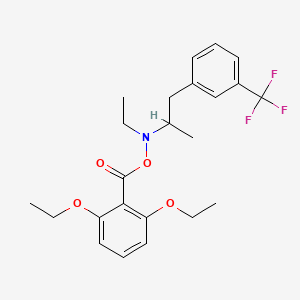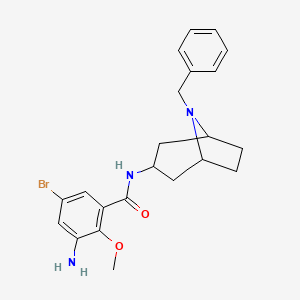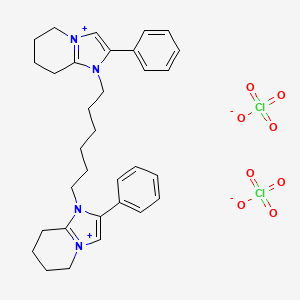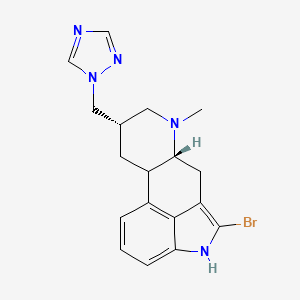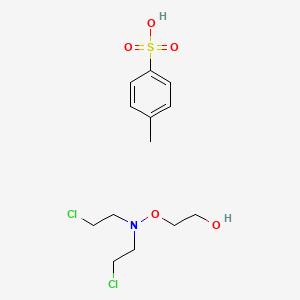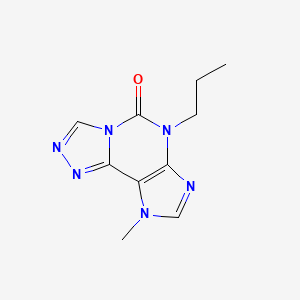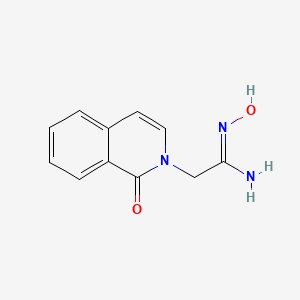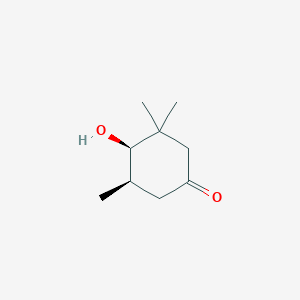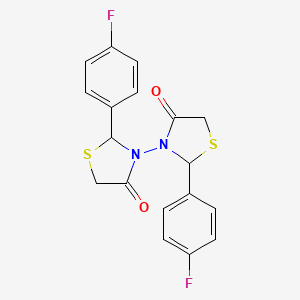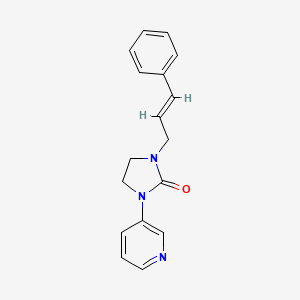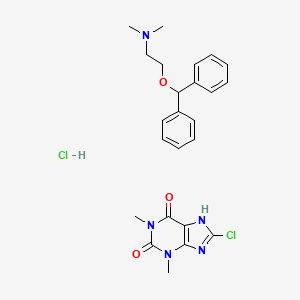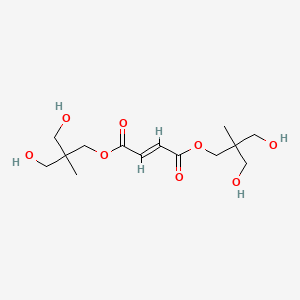
Di(2,2-dimethylolpropyl) maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di(2,2-dimethylolpropyl) maleate is an organic compound that belongs to the class of maleate esters. It is characterized by the presence of two ester groups derived from maleic acid and two 2,2-dimethylolpropyl groups. This compound is known for its versatility and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di(2,2-dimethylolpropyl) maleate typically involves the esterification of maleic anhydride with 2,2-dimethylolpropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:
Maleic anhydride+2,2-dimethylolpropyl alcohol→Di(2,2-dimethylolpropyl) maleate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of reactive distillation techniques. This method integrates the reaction and separation processes into a single unit, which enhances the efficiency and yield of the product. The use of strong cation exchange resins as catalysts in reactive distillation has been shown to be effective in achieving high conversion rates and product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Di(2,2-dimethylolpropyl) maleate undergoes various chemical reactions, including:
Esterification: The formation of esters from carboxylic acids and alcohols.
Hydrolysis: The breakdown of esters into their corresponding acids and alcohols in the presence of water.
Polymerization: The formation of polymers through the reaction of monomers.
Common Reagents and Conditions
Esterification: Typically involves the use of acid catalysts such as sulfuric acid or cation exchange resins.
Hydrolysis: Requires the presence of water and can be catalyzed by acids or bases.
Polymerization: Often involves the use of initiators such as peroxides or azo compounds.
Major Products Formed
Esterification: this compound and water.
Hydrolysis: Maleic acid and 2,2-dimethylolpropyl alcohol.
Polymerization: Polymers with maleate ester linkages.
Applications De Recherche Scientifique
Di(2,2-dimethylolpropyl) maleate is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of polyester resins and other polymeric materials.
Biology: In the study of enzyme-catalyzed reactions involving ester bonds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of coatings, adhesives, and composite materials.
Mécanisme D'action
The mechanism of action of Di(2,2-dimethylolpropyl) maleate involves its ability to undergo esterification and polymerization reactions. The ester groups in the compound can react with various nucleophiles, leading to the formation of new chemical bonds. In polymerization reactions, the compound acts as a monomer that can form long polymer chains through the reaction of its ester groups with other monomers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl maleate: An ester of maleic acid with two methyl groups.
Diethyl maleate: An ester of maleic acid with two ethyl groups.
Di(2-ethylhexyl) maleate: An ester of maleic acid with two 2-ethylhexyl groups
Uniqueness
Di(2,2-dimethylolpropyl) maleate is unique due to the presence of the 2,2-dimethylolpropyl groups, which impart specific chemical and physical properties to the compound. These properties include enhanced reactivity in esterification and polymerization reactions, as well as improved stability and solubility in various solvents.
Propriétés
Numéro CAS |
72829-16-4 |
|---|---|
Formule moléculaire |
C14H24O8 |
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C14H24O8/c1-13(5-15,6-16)9-21-11(19)3-4-12(20)22-10-14(2,7-17)8-18/h3-4,15-18H,5-10H2,1-2H3/b4-3+ |
Clé InChI |
SGYWYFVTGBVUJD-ONEGZZNKSA-N |
SMILES isomérique |
CC(CO)(CO)COC(=O)/C=C/C(=O)OCC(C)(CO)CO |
SMILES canonique |
CC(CO)(CO)COC(=O)C=CC(=O)OCC(C)(CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


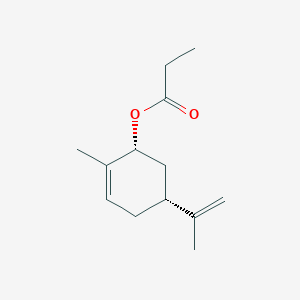

![[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190542.png)
